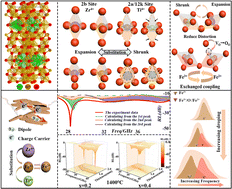Abating dopant competition between dual high-valence ions in single-phased barium ferrite towards ultra-broad microwave absorption†
Journal of Materials Chemistry C Pub Date: 2023-10-11 DOI: 10.1039/D3TC03246A
Abstract
Microwave absorbers with ultra-broad bandwidths are extremely effective in combating the wide range of electromagnetic pollution and radar detection. However, the conventional magnetoelectric compositing techniques for achieving a wide absorption bandwidth suffer from drawbacks of a complex preparation process and low yield production. A single-phased microwave absorber is an ideal choice for large-scale application while integrating desired levels of dielectric loss and a broad magnetic loss continues to pose a significant challenge. In this work, an ultra-broad single-phase microwave absorber is developed by abating the doping competition of dual high-valence Zr4+ and Ti4+ ions in the M-type barium ferrite. Due to the disparities in electronegativity and ionic radii of Zr4+ and Ti4+ ions, enhanced incorporation of high-valence ions substituting for Fe3+ ions in Zr4+–Ti4+ ion co-doped systems to simultaneously improve the complex permittivity and generate multi-resonance permeability. First-principles calculations and magnetic resonance peak-differentiating and imitating results show that the enhanced electromagnetic properties stem from the optimized electronic structure and strengthened exchange coupling effect. By optimizing the dopant Zr4+ and Ti4+ contents in terms of composition of BaFe12−2xZrxTixO19 with x = 0.4, an ultra-broad bandwidth of 16.3+ GHz and an ultra-strong absorption intensity of up to −54.8 dB have been successfully achieved at a very thin matching thickness down to ∼1.08 mm, much superior to those of the existing various types of state-of-the-art microwave absorbers. Therefore, this material shows great application potentials as preeminent microwave absorbers with unprecedented comprehensive performance.


Recommended Literature
- [1] Phytotoxic compounds produced by Fusarium equiseti. Part V. Transformation products of 4β,15-diacetoxy-3α,7α-dihydroxy-12,13-epoxytrichothec-9-en-8-one and the structures of nivalenol and fusarenone
- [2] Templated photochemical synthesis of a uracil vs. thymine receptor
- [3] Sintering behavior and thermoelectric properties of LaCoO3 ceramics with Bi2O3–B2O3–SiO2 as a sintering aid
- [4] Index of contributors
- [5] Room-temperature luminescence of tervalent chromium complexes
- [6] Nyholm Memorial Lecture. Growth, change, and challenge
- [7] Proteomic searches comparing two (R)-lacosamide affinity baits: An electrophilic arylisothiocyanate and a photoactivated arylazide group†
- [8] Ultrafast carrier dynamics in 2D–2D hybrid structures of functionalized GO and CdSe nanoplatelets†
- [9] New challenges in fullerene chemistry
- [10] Water robustness of organic thin-film transistors based on pyrazino[2,3-g]quinoxaline-dione conjugated polymer†

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 1291-72-1
-
CAS no.: 121578-13-0
-
CAS no.: 102185-16-0









